molecular formula C13H9ClN2 B8392002 5-chloro-1-(pyridin-4-yl)-1H-indole

5-chloro-1-(pyridin-4-yl)-1H-indole

Cat. No.: B8392002
M. Wt: 228.67 g/mol
InChI Key: PTNSNQYSLLPWPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-1-(pyridin-4-yl)-1H-indole is a synthetically versatile indole derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a key scaffold for the design and synthesis of novel bioactive molecules. Its structure, featuring a 5-chloro-indole core substituted at the 1-position with a pyridin-4-yl group, is commonly investigated for developing potent kinase inhibitors. Indole-based compounds are extensively studied as potential therapeutic agents, particularly in oncology. Research on analogous structures has demonstrated potent antiproliferative activity against various cancer cell lines by targeting critical pathways, such as the mutant epidermal growth factor receptor (EGFR) and BRAFV600E kinases . These pathways are overactive in several malignancies, including melanoma and lung cancers, making them crucial targets for anticancer drug development . Consequently, this compound is a valuable precursor for researchers exploring new multi-targeted therapies to overcome drug resistance and improve treatment selectivity. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

5-chloro-1-pyridin-4-ylindole

InChI

InChI=1S/C13H9ClN2/c14-11-1-2-13-10(9-11)5-8-16(13)12-3-6-15-7-4-12/h1-9H

InChI Key

PTNSNQYSLLPWPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2C3=CC=NC=C3)C=C1Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that 5-chloro-1-(pyridin-4-yl)-1H-indole exhibits promising anticancer properties. It has been studied for its ability to inhibit specific cancer pathways, particularly through interactions with enzymes involved in tumor progression. For example, it has shown potential as an inhibitor of mammalian 15-lipoxygenases (ALOX15), which are implicated in various cancer models and inflammatory responses .

1.2 Structure-Activity Relationships

The compound's effectiveness can be attributed to its structural features, which allow it to form significant interactions within the active sites of target proteins. Studies have demonstrated that modifications to the indole or pyridine components can enhance its potency against specific cancer cell lines .

2.1 Enzyme Inhibition

This compound has been identified as a selective inhibitor of ALOX15, with studies showing varying inhibitory potencies depending on the structural modifications made to the compound. The compound's interaction with ALOX15 was quantified using IC50 values, indicating its potential as a therapeutic agent in conditions where ALOX15 plays a critical role .

2.2 Antiproliferative Effects

In vitro studies have highlighted the antiproliferative activity of this compound against several cancer cell lines. The mechanism appears to involve disruption of cellular signaling pathways that promote cell division and survival, making it a candidate for further development as an anticancer drug .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents on the indole and pyridine rings. These derivatives can exhibit enhanced biological activity or altered pharmacokinetic properties compared to the parent compound.

Compound Name Structural Features Biological Activity
5-Chloro-1-(pyridin-2-ylmethyl)-1H-indoleChloro substituent and indole-pyridine linkageVaries based on pyridine position
5-ChloroindoleBasic indole structure without additional heterocyclesLimited biological diversity
5-Chloro-2-methylindoleSimilar chloro substitution but includes a methyl groupAlters electronic properties and potential reactivity

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in clinical settings:

4.1 Inhibitory Potency Evaluation

A study focused on measuring the inhibitory potency of various derivatives against ALOX15 demonstrated significant differences in efficacy based on structural modifications. The results indicated that specific substitutions could dramatically enhance inhibitory effects, suggesting avenues for optimizing drug design .

4.2 Clinical Relevance

The relevance of this compound in clinical applications is underscored by its potential role in treating inflammatory diseases and cancers where ALOX15 is a contributing factor. Ongoing research aims to translate these findings into therapeutic strategies that leverage this compound's unique properties.

Comparison with Similar Compounds

Halogen-Substituted Indoles

  • 5-Fluoro-2-pyridin-2-yl-1H-indole (CAS 80030-94-0): Structural Differences: Replaces chlorine with fluorine at the 5-position and has a pyridin-2-yl group instead of pyridin-4-yl. The pyridin-2-yl group introduces steric and electronic variations due to its nitrogen orientation . Molecular Data: C₁₃H₉FN₂ (MW 212.22), LogP 2.68, PSA 28.68 Ų .
  • 3-Substituted-1H-imidazol-5-yl Indoles (Compounds 77–79) :

    • Compound 77 : 7-Chloro substituent with an imidazolyl group at position 3.
    • Compound 78 : 4-Bromo substituent; bromine’s larger atomic radius may increase steric hindrance.
    • Compound 79 : 5-Methoxy substituent; the electron-donating methoxy group contrasts with chlorine’s electron-withdrawing effect .
    • Synthesis : These compounds are synthesized via condensation reactions involving indole-3-carbaldehyde and amines, followed by purification via column chromatography .

Heterocycle-Linked Indoles

  • 5-(6-Chloropyrimidin-4-yloxy)-1H-indole (CAS 630126-16-8): Structural Feature: A pyrimidine ring linked via an oxygen atom at position 4.

Pyridinyl-Substituted Indoles

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Formula Molecular Weight Key Features Synthesis Method
5-Chloro-1-(pyridin-4-yl)-1H-indole Cl (5-position), pyridin-4-yl C₁₃H₈ClN₂ 229.67 Electron-withdrawing Cl; planar pyridinyl Tosylation
5-Fluoro-2-pyridin-2-yl-1H-indole F (5-position), pyridin-2-yl C₁₃H₉FN₂ 212.22 High LogP; pyridin-2-yl orientation Condensation reactions
5-(6-Chloropyrimidin-4-yloxy)-1H-indole Cl-pyrimidinyloxy (5-position) C₁₂H₇ClN₃O 260.66 Flexible linker; GHS-compliant Nucleophilic substitution
3-(1H-Imidazol-5-yl)-7-chloro-1H-indole (77) Cl (7-position), imidazolyl C₁₄H₁₀ClN₃ 255.70 Steric hindrance from imidazolyl Amine-isocyanate coupling

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Chlorination

The Friedel-Crafts alkylation offers a foundational approach for introducing the pyridin-4-yl moiety at the indole's 1-position. This method typically involves:

  • Protection of Indole : The indole nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions at the 3-position .

  • Alkylation : The protected indole undergoes electrophilic substitution with pyridin-4-ylmethyl chloride in the presence of AlCl₃ (1.2 equiv) at 0–5°C for 6 hours .

  • Deprotection : The Boc group is removed via trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding 1-(pyridin-4-yl)indole .

  • Chlorination : Direct chlorination at the 5-position is achieved using sulfuryl chloride (SO₂Cl₂) in chloroform at reflux (61°C) for 3 hours, achieving 78% yield .

Key Data :

StepReagent/ConditionsYield (%)
ProtectionBoc₂O, DMAP, DCM92
AlkylationPyridin-4-ylmethyl chloride, AlCl₃65
DeprotectionTFA/DCM (1:1)89
ChlorinationSO₂Cl₂, CHCl₃78

This route prioritizes scalability but faces challenges in regioselectivity during chlorination, often requiring HPLC purification to isolate the 5-chloro isomer .

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura coupling provides a modern alternative for constructing the indole-pyridine linkage. The protocol involves:

  • Halogenation : 5-Chloroindole is brominated at the 1-position using N-bromosuccinimide (NBS) in DMF at 80°C (12 hours), yielding 1-bromo-5-chloroindole (83%) .

  • Coupling : The brominated intermediate reacts with pyridin-4-ylboronic acid (1.5 equiv) under Pd(PPh₃)₄ catalysis (5 mol%) in a degassed toluene/EtOH/H₂O (4:1:1) mixture at 90°C for 24 hours .

Optimized Conditions :

  • Base: K₂CO₃ (2.0 equiv)

  • Ligand: XPhos (10 mol%)

  • Yield: 68% after column chromatography (SiO₂, hexane/EtOAc 3:1)

While efficient, this method requires stringent anhydrous conditions and exhibits sensitivity to steric hindrance at the indole's 1-position .

Fischer Indole Synthesis with Pyridine-Containing Precursors

Building the indole nucleus around a pre-installed pyridin-4-yl group circumvents substitution challenges:

  • Hydrazine Formation : Pyridin-4-ylacetone (1.0 equiv) reacts with phenylhydrazine (1.2 equiv) in ethanol under reflux (8 hours) .

  • Cyclization : The resulting hydrazone undergoes acid-catalyzed cyclization in polyphosphoric acid (PPA) at 120°C for 2 hours, generating 1-(pyridin-4-yl)indoline .

  • Oxidation and Chlorination : Indoline is oxidized to indole using MnO₂ in toluene (70°C, 6 hours), followed by electrophilic chlorination with Cl₂ gas in CCl₄ (0°C, 1 hour) .

Critical Parameters :

  • Cyclization temperature must exceed 110°C to prevent tar formation .

  • Chlorination at subambient temperatures minimizes di- and tri-substituted byproducts .

Mannich Reaction and Reductive Amination

Adapting sertindole synthesis methodologies , this approach leverages:

  • Mannich Base Formation : 5-Chloroindole (1.0 equiv) reacts with pyridine-4-carbaldehyde (1.5 equiv) and ammonium acetate (2.0 equiv) in glacial acetic acid under reflux (24 hours) .

  • Reduction : The intermediate imine is reduced using NaBH₃CN (1.2 equiv) in methanol at 0°C (2 hours), affording the target compound .

Yield Optimization :

ComponentEquivRole
Pyridine-4-carbaldehyde1.5Electrophile
NH₄OAc2.0Ammonia source
AcOHSolventAcid catalyst

This method achieves 72% yield but requires careful pH control during reduction to prevent over-hydrogenation .

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics across methodologies:

MethodTotal Yield (%)Purity (HPLC)ScalabilityCost Index
Friedel-Crafts5895%High$●●●○
Suzuki Coupling6898%Moderate$●●●●
Fischer Synthesis6391%Low$●●○○
Mannich Reaction7293%High$●●●○

Key Findings :

  • The Suzuki coupling route offers superior purity but suffers from high palladium catalyst costs .

  • Fischer synthesis provides atom economy but requires specialized equipment for Cl₂ handling .

  • Mannich-based approaches balance yield and scalability, making them preferred for industrial applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-chloro-1-(pyridin-4-yl)-1H-indole, and how can reaction conditions be optimized for reproducibility?

  • Answer : The synthesis typically involves halogenation or coupling reactions. For example, tosylation of indole derivatives can be achieved using sodium hydride (NaH) as a base and tosyl chloride (TsCl) in anhydrous solvents like THF or DMF . Optimization includes controlling reaction time (e.g., 12–24 hours), temperature (room temperature to 60°C), and purification via column chromatography (e.g., 70:30 ethyl acetate:hexane) to improve yield and purity . Monitoring via TLC and NMR ensures intermediate stability.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Answer : Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm, indole C-Cl coupling in 13C spectra) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₀ClN₂: 237.0552) .
  • X-ray crystallography : Resolves crystal packing and stereochemistry (e.g., C–C bond lengths ~1.38–1.42 Å) .

Q. How can researchers assess the compound's solubility and stability for biological assays?

  • Answer : Solubility is tested in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. Stability studies involve HPLC or LC-MS to track degradation under varying pH, temperature, and light conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

  • Answer : Discrepancies may arise from assay-specific conditions (e.g., cell line variability, solvent interference). Mitigation strategies include:

  • Dose-response normalization : Use internal controls (e.g., reference inhibitors) .
  • Orthogonal assays : Validate results via SPR (binding affinity) and enzymatic assays (IC₅₀ determination) .
  • Meta-analysis : Compare data across studies (e.g., PubChem BioActivity data) to identify trends .

Q. How can computational methods predict the compound's interaction with biological targets?

  • Answer : Molecular docking (e.g., MOE, AutoDock) models binding to targets like kinases or GPCRs. Key steps:

  • Protein preparation : Retrieve PDB structures (e.g., 4AKE for kinase targets) and optimize hydrogen bonding .
  • Ligand parameterization : Assign partial charges using AM1-BCC .
  • Free energy calculations : MM-GBSA evaluates binding affinity (−ΔG ~5–10 kcal/mol) .

Q. What experimental designs optimize the synthesis of novel derivatives for structure-activity relationship (SAR) studies?

  • Answer : Use parallel synthesis or combinatorial chemistry:

  • Variation points : Modify pyridinyl substituents (e.g., 4-methyl vs. 4-fluoro) or indole positions (e.g., 5-Cl vs. 6-Cl) .
  • High-throughput screening : Test derivatives in 96-well plates for IC₅₀ against cancer cell lines .
  • Data analysis : Apply clustering algorithms (e.g., PCA) to correlate structural features with activity .

Methodological Challenges and Solutions

Q. How to address low yields in coupling reactions involving the pyridinyl group?

  • Answer : Catalytic systems like CuI (for azide-alkyne cycloaddition) or Pd(PPh₃)₄ (for Suzuki-Miyaura coupling) improve efficiency . Solvent optimization (e.g., PEG-400 for polar intermediates) and inert atmospheres (N₂/Ar) prevent side reactions .

Q. What safety protocols are essential when handling this compound?

  • Answer : Use PPE (gloves, goggles), fume hoods for synthesis, and proper waste disposal (e.g., halogenated waste containers) . Emergency measures include activated charcoal for accidental ingestion and ethanol rinses for skin contact .

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